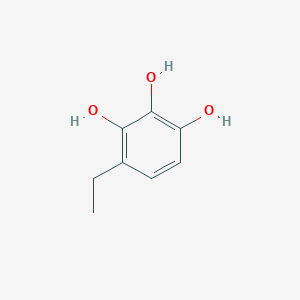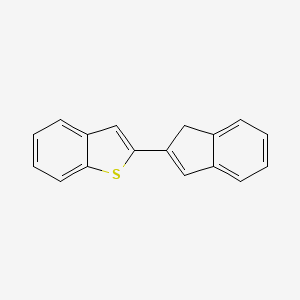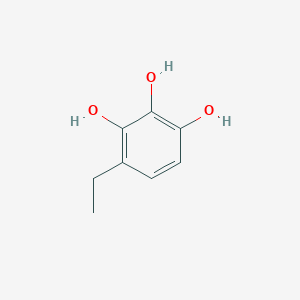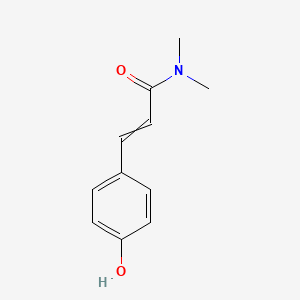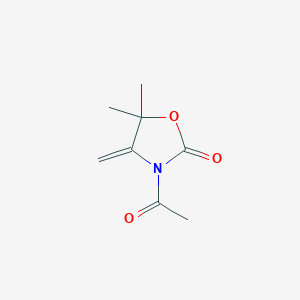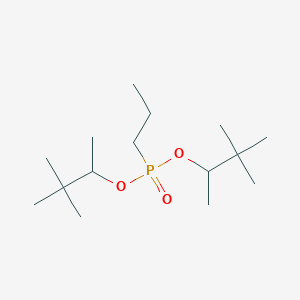![molecular formula C10H13F3O6S B12561415 Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1) CAS No. 189876-54-8](/img/structure/B12561415.png)
Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1) is a compound that combines the properties of methanesulfonic acid and a trifluoromethoxy-substituted phenoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-[4-(trifluoromethoxy)phenoxy]ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation or crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyethanols.
Scientific Research Applications
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyethanol moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid–2-[4-(methoxy)phenoxy]ethan-1-ol
- Methanesulfonic acid–2-[4-(ethoxy)phenoxy]ethan-1-ol
- Methanesulfonic acid–2-[4-(fluoro)phenoxy]ethan-1-ol
Uniqueness
Methanesulfonic acid–2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
189876-54-8 |
|---|---|
Molecular Formula |
C10H13F3O6S |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-(trifluoromethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C9H9F3O3.CH4O3S/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13;1-5(2,3)4/h1-4,13H,5-6H2;1H3,(H,2,3,4) |
InChI Key |
SCFUUVSUBGIYQO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1OCCO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


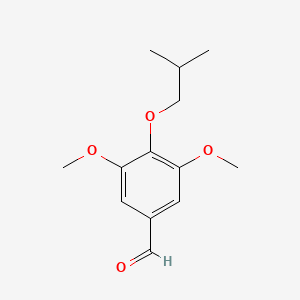
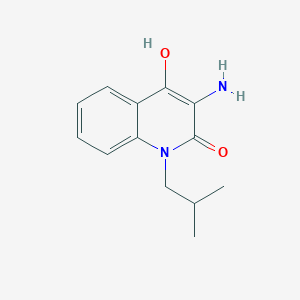

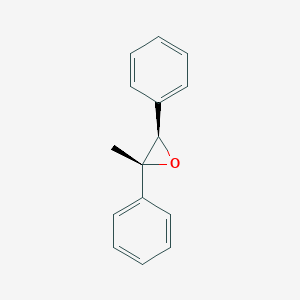

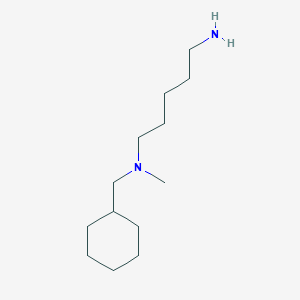
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
